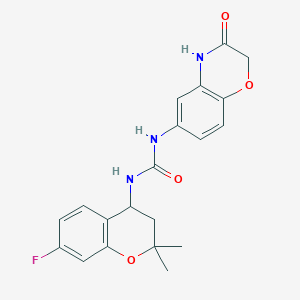![molecular formula C25H30F2N4O3 B10834566 (1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834566.png)
(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25980951-Compound-13 is a small molecule activator of AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy homeostasis. This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders and cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25980951-Compound-13 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in patents and scientific literature .
Industrial Production Methods
Industrial production of PMID25980951-Compound-13 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The production process is designed to be cost-effective while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
PMID25980951-Compound-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PMID25980951-Compound-13. These derivatives can have different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
PMID25980951-Compound-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AMPK activation and its effects on cellular metabolism.
Biology: Investigated for its role in regulating cellular energy homeostasis and its potential to modulate various biological pathways.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, cancer, and other diseases involving dysregulated energy metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting AMPK .
Mechanism of Action
PMID25980951-Compound-13 activates AMPK by binding to its α1 subunit, leading to allosteric activation and protection against dephosphorylation. This activation enhances the enzyme’s ability to regulate cellular energy balance by promoting catabolic pathways and inhibiting anabolic pathways. The compound’s effects on lipid metabolism and glucose uptake have been extensively studied, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Compound-14: Another AMPK activator with a different binding profile and potency.
Compound-15: A structurally similar compound with variations in its chemical structure, leading to different biological activities.
Compound-16: An AMPK activator with a distinct mechanism of action and therapeutic potential
Uniqueness
PMID25980951-Compound-13 stands out due to its high selectivity for the α1 subunit of AMPK and its ability to protect against dephosphorylation. This unique mechanism of action makes it a valuable tool for studying AMPK regulation and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C25H30F2N4O3 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C25H30F2N4O3/c1-14(28-5)22(32)30-21(25(2,3)4)24(34)31-13-15-9-6-7-10-16(15)20(31)23(33)29-19-17(26)11-8-12-18(19)27/h6-12,14,20-21,28H,13H2,1-5H3,(H,29,33)(H,30,32)/t14-,20-,21+/m0/s1 |
InChI Key |
YVSLGVHZPIUKJU-SZFUDVHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC2=CC=CC=C2[C@H]1C(=O)NC3=C(C=CC=C3F)F)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CC2=CC=CC=C2C1C(=O)NC3=C(C=CC=C3F)F)C(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B10834485.png)
![(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834489.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-methoxyethyl)amino]benzamide](/img/structure/B10834500.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834503.png)
![N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]-4-[[9-methyl-6-[4-(trifluoromethoxy)phenyl]purin-2-yl]amino]benzamide](/img/structure/B10834514.png)
![1-[(1S,3S)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834521.png)
![3-[(2-amino-2-oxoethyl)-(3-chloropyridin-2-yl)amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834525.png)
![2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide](/img/structure/B10834526.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834537.png)
![(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834553.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B10834561.png)

![3-[[4-[Cyclopentyl-[[2-[4-(trifluoromethyl)imidazol-1-yl]pyrimidin-5-yl]amino]methyl]benzoyl]amino]propanoic acid](/img/structure/B10834565.png)
![1-(3-methylisoquinolin-5-yl)-3-[8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-yl]urea](/img/structure/B10834568.png)
